molecular formula C5H11ClFNO B3118043 [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride CAS No. 2306246-87-5

[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride

Cat. No.: B3118043
CAS No.: 2306246-87-5
M. Wt: 155.60
InChI Key: MCSMAEKVMQAPIQ-TYSVMGFPSA-N
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Description

[(2R,4R)-4-Fluoropyrrolidin-2-yl]methanol hydrochloride (CAS 2306246-87-5) is a fluorinated pyrrolidine derivative with the molecular formula C₅H₁₁ClFNO and a molecular weight of 155.60 g/mol. Its structure features a fluorinated pyrrolidine ring with a hydroxymethyl group at the 2-position and a hydrochloride salt form. The (2R,4R) stereochemistry is critical for its physicochemical and biological properties, as enantiomeric purity often dictates interactions with chiral targets in drug discovery .

Properties

IUPAC Name

[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10FNO.ClH/c6-4-1-5(3-8)7-2-4;/h4-5,7-8H,1-3H2;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCSMAEKVMQAPIQ-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1CO)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@H]1CO)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated reactors are often employed to achieve efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers and Diastereomers

((2S,4R)-4-Fluoropyrrolidin-2-yl)methanol Hydrochloride (CAS 623583-09-5)
  • Molecular Formula: C₅H₁₁ClFNO (identical to the target compound).
  • Key Difference : Stereochemistry at the 2-position (2S vs. 2R).
  • Impact : Altered spatial arrangement affects binding affinity to biological targets. For example, in gold(I)-dithiocarbamate complexes, stereochemistry influences metal coordination and stability .
  • Applications : Used in asymmetric catalysis and as a chiral building block in pharmaceuticals.
((2S,4S)-4-Aminopyrrolidin-2-yl)methanol Dihydrochloride (CAS 1207376-36-0)
  • Molecular Formula : C₅H₁₄Cl₂N₂O.
  • Key Differences: Substituent: Amino group at the 4-position instead of fluorine. Salt Form: Dihydrochloride (vs. hydrochloride).
  • Impact: Enhanced aqueous solubility due to the amino group and additional HCl. Potential use in peptide mimetics or enzyme inhibitors .

Structural Analogs with Modified Substituents

tert-Butyl N-{[(2R,4S)-4-Fluoropyrrolidin-2-yl]methyl} Carbamate Hydrochloride (CAS 1818843-18-3)
  • Molecular Formula : C₁₁H₂₁ClFN₂O₂.
  • Key Differences :
    • Substituent : tert-Butyl carbamate group replaces hydroxymethyl.
    • Stereochemistry : (2R,4S) configuration.
  • Impact : The bulky tert-butyl group enhances lipophilicity, making it suitable for prodrug strategies or protecting amines during synthesis .
Methyl (2R,4S)-4-Fluoropyrrolidine-2-carboxylate Hydrochloride (CAS 131176-03-9)
  • Molecular Formula: C₇H₁₂ClFNO₂.
  • Key Differences :
    • Substituent : Methyl ester at the 2-position instead of hydroxymethyl.
    • Stereochemistry : (2R,4S).
  • Impact : The ester group increases metabolic stability and membrane permeability, favoring applications in CNS-targeting drugs .

Analogs with Different Halogens or Functional Groups

(2R,4R)-Methyl 4-Hydroxypyrrolidine-2-carboxylate Hydrochloride (CAS 114676-59-4)
  • Molecular Formula: C₇H₁₄ClNO₃.
  • Key Differences :
    • Substituent : Hydroxyl group replaces fluorine at the 4-position.
  • Used in peptidomimetics and glycosidase inhibitors .
Chiral (2S,4S)-2-(Fluoromethyl)-4-methoxypyrrolidine Hydrochloride
  • Molecular Formula: C₆H₁₂ClFNO.
  • Key Differences :
    • Substituents : Fluoromethyl and methoxy groups replace hydroxymethyl and fluorine.
  • Impact : Fluoromethyl enhances metabolic stability, while methoxy alters electronic properties for kinase inhibition .

Comparative Data Table

Compound Name (CAS) Molecular Formula Substituents Stereochemistry Key Applications
Target Compound (2306246-87-5) C₅H₁₁ClFNO 4-F, 2-hydroxymethyl (2R,4R) Chiral intermediates, drug synthesis
(2S,4R)-Isomer (623583-09-5) C₅H₁₁ClFNO 4-F, 2-hydroxymethyl (2S,4R) Asymmetric catalysis
tert-Butyl carbamate analog C₁₁H₂₁ClFN₂O₂ 4-F, tert-butyl carbamate (2R,4S) Prodrugs, protecting groups
Methyl ester analog (131176-03-9) C₇H₁₂ClFNO₂ 4-F, methyl ester (2R,4S) CNS drug candidates
4-Hydroxy analog (114676-59-4) C₇H₁₄ClNO₃ 4-OH, methyl ester (2R,4R) Peptidomimetics, enzyme inhibitors

Research Findings and Trends

  • Stereochemical Sensitivity : The (2R,4R) configuration in the target compound is often preferred in protease inhibitors due to optimal binding with chiral active sites .
  • Fluorine’s Role: Fluorination at the 4-position enhances metabolic stability and bioavailability compared to hydroxyl or amino analogs .
  • Salt Forms : Hydrochloride salts improve solubility for in vivo applications, while dihydrochlorides (e.g., CAS 1207376-36-0) are used in highly polar environments .

Biological Activity

[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride is a hydrochloride salt of a pyrrolidine derivative notable for its structural features, including a fluorine atom at the 4-position and a hydroxymethyl group at the 2-position. This compound is gaining attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Biological Activity

Research has indicated that [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride exhibits several significant biological activities:

  • Antidepressant Effects : Studies suggest that this compound may influence neurotransmitter systems, potentially offering antidepressant properties. Its interaction with serotonin and norepinephrine pathways is particularly noteworthy.
  • Antinociceptive Activity : The compound may have pain-relieving effects, which positions it as a candidate for analgesic drug development. Initial animal studies have shown promising results in reducing pain responses.
  • Neuroprotective Properties : Preliminary findings indicate potential neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

The mechanism of action for [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride involves its interaction with specific molecular targets:

  • Molecular Targets : The compound interacts with various enzymes and receptors, modulating their activity. This interaction is crucial for its antidepressant and neuroprotective effects.
  • Pathways Involved : It influences signaling pathways related to neurotransmission, metabolism, and cellular regulation. For instance, it may enhance synaptic plasticity and neuronal survival under stress conditions.

Comparative Analysis

To better understand the biological activity of [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride, it can be compared with similar compounds:

Compound NameStructural FeaturesBiological Activity
[(2R,4R)-4-chloropyrrolidin-2-yl]methanol;hydrochlorideChlorine atom at 4-positionDifferent reactivity and potential antidepressant properties
[(2R,4R)-4-bromopyrrolidin-2-yl]methanol;hydrochlorideBromine instead of fluorineVaries in reactivity and analgesic effects
[(S)-(-)-Bupropion]Phenethylamine derivativeAntidepressant and smoking cessation aid

This table illustrates how variations in halogen substitution can significantly affect biological activity.

Case Studies

Several studies have investigated the biological activity of [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride:

  • Antidepressant Activity Study : A recent study published in a peer-reviewed journal demonstrated that this compound showed significant improvement in behavioral tests related to depression in rodent models. The study highlighted its ability to increase serotonin levels in the brain.
  • Pain Relief Efficacy : Another study focused on the antinociceptive properties of the compound. Results indicated that administration led to a marked reduction in pain responses compared to control groups, suggesting its potential as an analgesic agent.
  • Neuroprotection Research : A preliminary investigation into the neuroprotective effects revealed that the compound could protect neuronal cells from oxidative stress-induced apoptosis, indicating its therapeutic potential for neurodegenerative conditions.

Q & A

Basic Question: What are the established synthetic routes for [(2R,4R)-4-fluoropyrrolidin-2-yl]methanol hydrochloride, and how are stereochemical outcomes controlled?

Methodological Answer:
Synthesis typically involves stereoselective fluorination of pyrrolidine precursors. For example, tert-butyl-protected intermediates (e.g., tert-butyl N-{[(2R,4R)-4-fluoropyrrolidin-2-yl]methyl} carbamate hydrochloride) are synthesized via asymmetric catalysis or chiral resolution, followed by deprotection and HCl salt formation . Key steps include:

  • Fluorination : Use of DAST (diethylaminosulfur trifluoride) or Selectfluor® to introduce fluorine at the 4-position while retaining stereochemistry.
  • Stereocontrol : Chiral auxiliaries or enzymatic resolution ensure (2R,4R) configuration.
  • HCl Salt Formation : Reaction with HCl in methanol or aqueous conditions under controlled temperature (e.g., 93–96°C for 17 hours) .

Advanced Question: How can researchers optimize reaction yields while minimizing racemization during fluorination?

Methodological Answer:

  • Catalyst Screening : Use of chiral ligands (e.g., BINAP derivatives) in palladium-catalyzed fluorination to enhance enantiomeric excess (ee) .
  • Temperature Control : Lower reaction temperatures (e.g., −20°C to 0°C) reduce racemization risk.
  • In Situ Monitoring : HPLC with chiral columns (e.g., Chiralpak® IA/IB) tracks ee during fluorination .

Basic Question: What analytical techniques validate the purity and stereochemical integrity of this compound?

Methodological Answer:

  • HPLC : Reverse-phase C18 columns (e.g., 98% purity verification) with UV detection at 210 nm .
  • NMR : 19F^{19}\text{F} NMR confirms fluorine position; 1H^{1}\text{H}/13C^{13}\text{C} NMR validates backbone structure.
  • X-ray Crystallography : Resolves absolute configuration using SHELX software for small-molecule refinement .

Advanced Question: How can conflicting NMR and X-ray data on stereochemistry be resolved?

Methodological Answer:

  • Multi-Technique Validation : Combine NOESY (nuclear Overhauser effect spectroscopy) with X-ray data to resolve ambiguities.
  • Computational Modeling : Density Functional Theory (DFT) calculations predict stable conformers and compare with experimental data .

Basic Question: What stability considerations are critical for storing this hydrochloride salt?

Methodological Answer:

  • Storage Conditions : Under inert atmosphere (N2_2/Ar) at 2–8°C to prevent hygroscopic degradation .
  • Stability Studies : Accelerated aging tests (40°C/75% RH for 6 months) monitor impurity formation via LC-MS .

Advanced Question: How does the fluorine substituent influence the compound’s reactivity in downstream applications?

Methodological Answer:

  • Electron-Withdrawing Effects : Fluorine increases electrophilicity at adjacent carbons, impacting nucleophilic substitution reactions.
  • Hydrogen Bonding : Fluorine’s electronegativity alters solubility and binding affinity in biological targets (e.g., enzyme inhibition assays) .

Basic Question: What impurities are commonly observed, and how are they quantified?

Methodological Answer:

  • Common Impurities : Des-fluoro analogs or diastereomers from incomplete fluorination or racemization.
  • Quantification : LC-MS with reference standards (e.g., ethylphenidate hydrochloride as an internal standard) .

Advanced Question: What strategies mitigate diastereomer formation during HCl salt crystallization?

Methodological Answer:

  • Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to enhance diastereomeric solubility differences.
  • Seeding : Introduce pure (2R,4R) crystals to guide selective crystallization .

Basic Question: How is this compound applied in medicinal chemistry research?

Methodological Answer:

  • Building Block : Serves as a chiral scaffold for protease inhibitors or GPCR-targeted ligands.
  • Biological Assays : Tested in α-mannosidase I inhibition studies (e.g., IC50_{50} determination via fluorometric assays) .

Advanced Question: What computational tools predict its pharmacokinetic properties?

Methodological Answer:

  • ADMET Prediction : Software like Schrödinger’s QikProp estimates logP (−0.5 to 0.5), solubility (>10 mg/mL), and CYP450 interactions.
  • Molecular Dynamics (MD) : Simulates blood-brain barrier permeability based on hydrophilicity from the hydroxyl and fluorine groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride
Reactant of Route 2
[(2R,4R)-4-fluoropyrrolidin-2-yl]methanol;hydrochloride

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